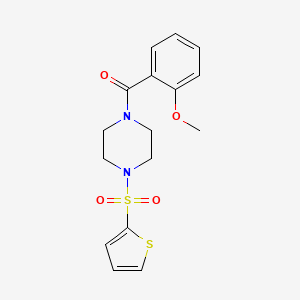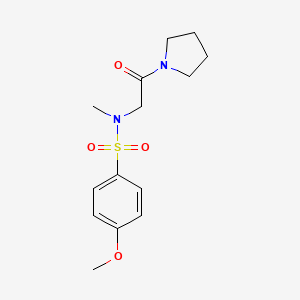![molecular formula C16H17NOS B5703687 4-[2-(1-naphthyl)ethanethioyl]morpholine CAS No. 84300-72-1](/img/structure/B5703687.png)
4-[2-(1-naphthyl)ethanethioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-naphthyl)ethanethioyl]morpholine, also known as NEM, is a chemical compound commonly used in scientific research. It is a thiol-reactive reagent that is used to modify cysteine residues in proteins. NEM has a wide range of applications in biochemistry and pharmacology, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-naphthyl)ethanethioyl]morpholine is widely used in scientific research as a thiol-reactive reagent. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of cysteine residues in protein structure and function. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also used to label proteins for biochemical and biophysical studies. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine is used to block cysteine residues in protein-protein interactions, which can help researchers understand the mechanisms of protein-protein interactions.
Wirkmechanismus
4-[2-(1-naphthyl)ethanethioyl]morpholine reacts with cysteine residues in proteins to form stable thioether bonds. This modification can alter the structure and function of the protein, and can be used to study the role of cysteine residues in protein activity. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also known to react with other thiol-containing molecules, such as glutathione and other small molecules.
Biochemical and Physiological Effects:
4-[2-(1-naphthyl)ethanethioyl]morpholine has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes and other proteins by blocking or altering cysteine residues. 4-[2-(1-naphthyl)ethanethioyl]morpholine has also been shown to have antioxidant activity, and can protect cells from oxidative stress. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine has been used in studies of cellular signaling pathways, and has been shown to affect the activity of certain signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(1-naphthyl)ethanethioyl]morpholine has several advantages for use in lab experiments. It is a highly reactive and specific reagent that can modify cysteine residues in proteins with high efficiency. It is also stable and easy to handle in the laboratory. However, 4-[2-(1-naphthyl)ethanethioyl]morpholine has some limitations. It can react with other thiol-containing molecules besides cysteine residues, which can complicate data interpretation. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine can have off-target effects on proteins, which can affect experimental outcomes.
Zukünftige Richtungen
There are many future directions for research involving 4-[2-(1-naphthyl)ethanethioyl]morpholine. One area of interest is the development of new thiol-reactive reagents with improved specificity and efficiency. Another area of research is the use of 4-[2-(1-naphthyl)ethanethioyl]morpholine in studies of protein-protein interactions and cellular signaling pathways. 4-[2-(1-naphthyl)ethanethioyl]morpholine could also be used in studies of oxidative stress and cellular damage. Finally, 4-[2-(1-naphthyl)ethanethioyl]morpholine could be used in drug development, as it has been shown to have antioxidant activity and could be used to protect cells from oxidative damage.
Synthesemethoden
The synthesis of 4-[2-(1-naphthyl)ethanethioyl]morpholine involves the reaction of 1-naphthalenethiol and 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization. The yield of 4-[2-(1-naphthyl)ethanethioyl]morpholine is typically high, and the compound is stable under normal laboratory conditions.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-naphthalen-1-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c19-16(17-8-10-18-11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUIPOWWMOBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358301 |
Source


|
| Record name | Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
CAS RN |
84300-72-1 |
Source


|
| Record name | Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)



![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)